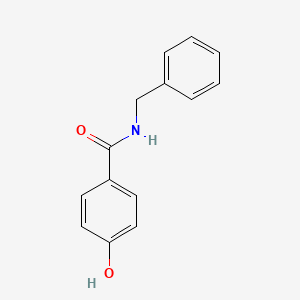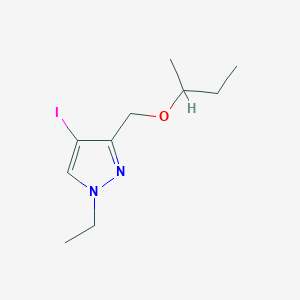![molecular formula C23H25N5O B2711337 2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile CAS No. 2379978-24-0](/img/structure/B2711337.png)
2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile” are not well-documented. More research is needed to understand the chemical behavior of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for “this compound” are not available .Scientific Research Applications
Fluorescent Probes for DNA Detection
A study on novel benzimidazo[1,2-a]quinolines, related in structure to 2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile, demonstrated their potential as DNA-specific fluorescent probes. These compounds, characterized by substituted piperidine, pyrrolidine, and piperazine nuclei, exhibited enhanced fluorescence emission intensity when bound to ct-DNA, indicating their application in DNA detection (Perin et al., 2011).
Antimicrobial Agents
Research on tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, synthesized using piperidine as a catalyst, showed significant antibacterial activities against human pathogenic bacteria. This suggests the potential of structurally similar compounds, like this compound, as antimicrobial agents (Vinoth et al., 2021).
Antitumor and Cytotoxic Activities
A study on pyrimidine-piperazine-chromene and -quinoline conjugates, which share a structural resemblance to the compound of interest, evaluated their cytotoxic activities against human breast cancer cell lines. Some compounds demonstrated better anti-proliferative activities than curcumin, a known antitumor agent. This highlights the potential therapeutic applications of these compounds in cancer treatment (Parveen et al., 2017).
Photovoltaic Properties
Research into 4H-pyrano[3,2-c]quinoline derivatives, including studies on their thin film deposition and photovoltaic properties, has shown that these compounds can be used in the fabrication of organic–inorganic photodiode devices. This suggests a possible application for this compound in the field of renewable energy, particularly in photovoltaic devices (Zeyada et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile” could include further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
properties
IUPAC Name |
2-[4-(3-tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-23(2,3)20-8-9-21(29)28(26-20)18-10-12-27(13-11-18)22-17(15-24)14-16-6-4-5-7-19(16)25-22/h4-9,14,18H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRQFXRETDMVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

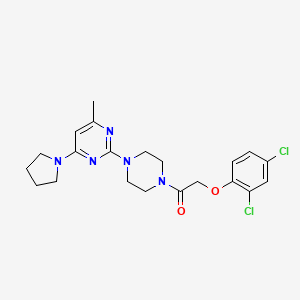
![(1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2711256.png)

![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2711260.png)
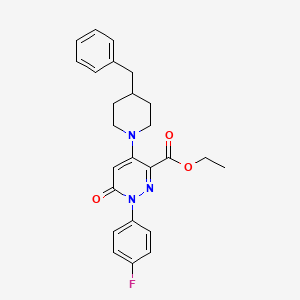
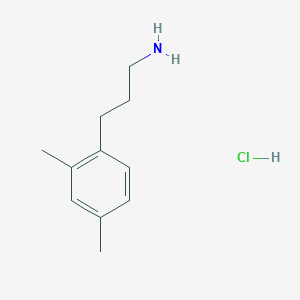
![2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B2711263.png)
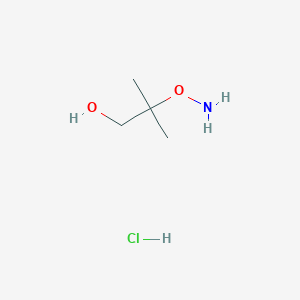
![N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide](/img/structure/B2711268.png)
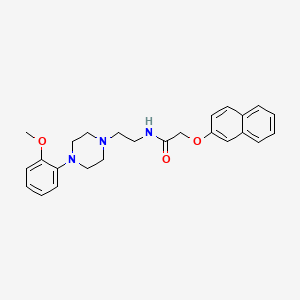
![(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2711270.png)

